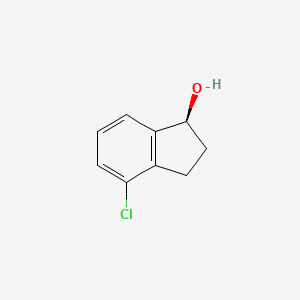![molecular formula C13H18N2O2 B6142855 [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine CAS No. 1016685-06-5](/img/structure/B6142855.png)
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, also known as 3-MMC, is a synthetic drug that has been studied for its potential applications in the medical and scientific fields. It is a derivative of the stimulant cathinone, and is structurally similar to the popular recreational drug mephedrone. 3-MMC has been studied for its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent.
Wissenschaftliche Forschungsanwendungen
Biological Potential in Pharmacology
The indole derivatives, which share a common structure with [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This makes them valuable for developing new therapeutic agents with high affinity to multiple receptors.
Analytical Chemistry Applications
In analytical chemistry, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones is a fundamental transformation. A metal-free approach using hypervalent iodine/TEMPO has been described for the oxidation of amines, which could potentially be applied to compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine . This method offers a rapid and efficient way to produce diverse products under milder reaction conditions.
Industrial Uses
The formation of oximes and hydrazones from aldehydes and ketones is an important industrial process. The nitrogen in compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine acts as a nucleophile, which can lead to the formation of these derivatives in an essentially irreversible process as the adduct dehydrates . This reaction is significant in the synthesis of various industrial products.
Environmental Science Applications
While specific environmental applications of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine were not directly found, related compounds are often used in environmental science. For instance, boronic acids and derivatives are crucial in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the synthesis of environmentally benign organoboron reagents . This reaction is essential for creating stable, functional group tolerant conditions for carbon–carbon bond formation.
Biotechnology Research
In biotechnology, the Suzuki–Miyaura coupling is a pivotal reaction for forming carbon–carbon bonds. Compounds like [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine could potentially be used as substrates or intermediates in this process due to their structural compatibility with organoboron reagents . This application is crucial for the development of new biotechnological products and research tools.
Pharmacological Studies
Pharmacological studies often involve the synthesis and characterization of compounds with potential therapeutic effects. Indole derivatives, which are structurally related to [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, have been synthesized and screened for activities such as anti-HIV, showcasing the importance of these compounds in drug discovery and development .
Eigenschaften
IUPAC Name |
[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJRVSQWKXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylmorpholine-4-carbonyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)

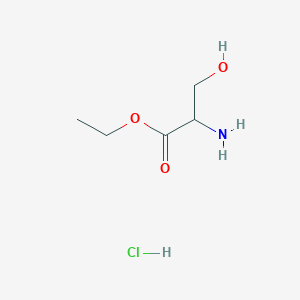
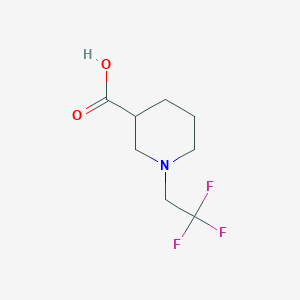
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)
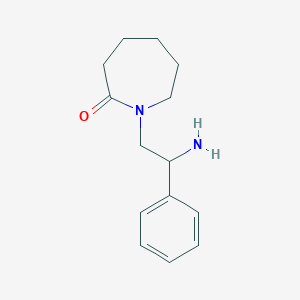
![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
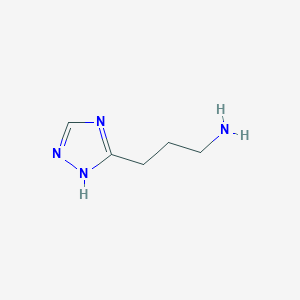
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)
